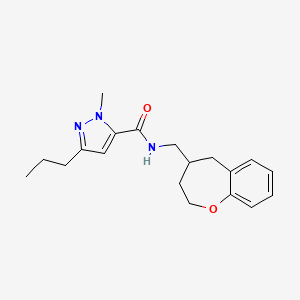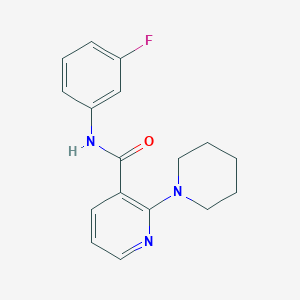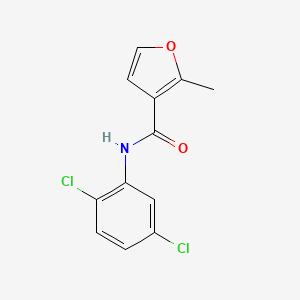![molecular formula C17H22ClN3O3 B5544960 2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5544960.png)
2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-N-(tetrahydro-2-furanylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is part of a class of chemicals that are often synthesized for their potential biological activities, including antimicrobial, anticancer, and central nervous system (CNS) activities. These compounds typically feature a piperazine ring, which is a common moiety in pharmaceutical agents, and are modified with various substituents to explore their pharmacological potential.
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including chloroacetylation, reaction with substituted phenylpiperazine, and further modifications to introduce specific functional groups. For instance, Mehta et al. (2019) synthesized a series of derivatives and confirmed their structures through physicochemical and spectral characteristics, indicating the complexity and precision required in the synthesis of such molecules (Mehta et al., 2019).
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic methods and molecular docking studies to understand the compound's conformation and potential biological interactions. For example, compounds with a piperazine moiety and various substituents have been analyzed to assess their fit within biological targets, demonstrating their potential as lead compounds in drug design (Saravanan et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of these compounds is often explored in the context of their potential as bioactive molecules. This includes their ability to interact with biological targets through various mechanisms, such as inhibition of specific enzymes or receptors. The synthesis and evaluation of acetamide derivatives for their antibacterial potential is an example of exploring chemical reactivity for therapeutic purposes (Hussain et al., 2018).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, crystallinity, and stability, are crucial for their potential application as pharmaceuticals. Studies often involve X-ray crystallography and solvatochromic analysis to determine these properties, which influence their pharmacokinetics and pharmacodynamics (Jansukra et al., 2021).
Applications De Recherche Scientifique
Antihistamine Applications
- Cetirizine Antihistamine : Cetirizine, a compound structurally related to the query chemical, is an effective H1 histamine receptor antagonist. It has been shown to be effective in treating urticaria and allergic rhinitis (Arlette, 1991).
Antimicrobial and Anticancer Applications
- Antimicrobial and Anticancer Activity : Derivatives of the query compound were evaluated for antimicrobial and anticancer activities. Certain compounds displayed significant antimicrobial activity and were compared to standard drugs like ciprofloxacin and fluconazole. Some showed potential anticancer activity, although less active than standard drugs (Mehta et al., 2019).
Analgesic Applications
- Relief from Pain in Rats : A study investigating 2-(2-(4-((4-chlorophenyl)(phenyl)methyl) piperazin-1-yl)-2-oxoethylamino)-N-(3,4,5-trimethoxybenzyl)acetamide (HYP-1) found that it can bind to voltage-gated sodium channels (VGSCs) and showed potential analgesic activities against nociceptive, inflammatory, and neuropathic pain in rat models (Kam et al., 2012).
Antibacterial Activity
- Antibacterial Potentials : N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus were synthesized and showed moderate inhibitors but relatively more active against Gram-negative bacterial strains (Iqbal et al., 2017).
VEGFR-2-TK Inhibition and Antiproliferative Activity
- VEGFR-2-TK Inhibition : Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles showed antiproliferative activity through VEGFR-2-TK inhibition. Certain compounds exhibited cytotoxic activity higher than Staurosporine and showed promising antiproliferative candidates (Hassan et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
2-[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O3/c18-13-3-1-4-14(9-13)21-7-6-20(12-17(21)23)11-16(22)19-10-15-5-2-8-24-15/h1,3-4,9,15H,2,5-8,10-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIJJCPILLCCAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2CCN(C(=O)C2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-N-(tetrahydro-2-furanylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(diethylamino)-2-quinazolinyl]phenol](/img/structure/B5544903.png)
![5-(2-methylphenyl)-4-[(2-thienylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5544911.png)
![1-(2-ethoxyethyl)-N-[(5-methyl-2-thienyl)methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5544919.png)


![2-(2-pyrimidinyloxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5544943.png)
![2-(4-bromophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5544947.png)

![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5544963.png)
![4-chloro-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5544971.png)
![3-[(6-methyl-3-pyridazinyl)oxy]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5544975.png)
![N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5544983.png)